molecular formula C13H17BrN2O3 B1520827 tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate CAS No. 1387533-90-5

tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate

Cat. No.: B1520827
CAS No.: 1387533-90-5
M. Wt: 329.19 g/mol
InChI Key: MBUXONDDHXTEKD-UHFFFAOYSA-N
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Description

Tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate is a useful research compound. Its molecular formula is C13H17BrN2O3 and its molecular weight is 329.19 g/mol. The purity is usually 95%.
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Biological Activity

tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and drug discovery. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈BrN₃O₃
  • Molecular Weight : 329.19 g/mol
  • Functional Groups :
    • Carbamate group
    • Brominated aromatic ring

The presence of the tert-butyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes, particularly those involved in hydrolysis processes. The carbamate moiety can form covalent bonds with active site residues of target enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing for detailed studies on enzyme kinetics and inhibition mechanisms.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor by binding to the active sites of enzymes.
  • Substrate Analog : It serves as a model substrate for studying carbamate hydrolysis and related enzymatic reactions.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission.

Enzyme IC₅₀ (µM) Inhibition Type
Acetylcholinesterase46.35Competitive
Butyrylcholinesterase50.00Non-competitive

These findings suggest that the compound may have potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease.

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that it exhibits low toxicity at concentrations up to 30 µM, making it a candidate for further drug development.

Concentration (µM) Cell Viability (%)
1090
3080
5050

Case Studies and Applications

  • Drug Discovery : Due to its ability to inhibit cholinesterases, this compound is being explored as a lead compound in the development of new drugs for neurodegenerative diseases.
  • Agricultural Chemistry : The compound's structural features suggest potential use as a pesticide or herbicide, capitalizing on its biological activity against specific targets in pests.
  • Synthetic Applications : It serves as a building block in organic synthesis, particularly in creating more complex molecules that require carbamate functionalities.

Properties

IUPAC Name

tert-butyl N-[2-(3-bromoanilino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUXONDDHXTEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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